molecular formula C21H25N3O B12751537 1-(2-(2-Dimethylaminoethoxy)phenyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole CAS No. 114896-49-0

1-(2-(2-Dimethylaminoethoxy)phenyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole

Cat. No.: B12751537
CAS No.: 114896-49-0
M. Wt: 335.4 g/mol
InChI Key: IJPBDQKLNMYKGB-UHFFFAOYSA-N
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Description

1-(2-(2-Dimethylaminoethoxy)phenyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole is a complex organic compound that belongs to the class of tetrahydro-β-carbolines. This compound is characterized by its unique structure, which includes a pyridoindole core and a dimethylaminoethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Dimethylaminoethoxy)phenyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole typically involves multiple steps. One common method includes the condensation of 2-(2-dimethylaminoethoxy)benzaldehyde with tryptamine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Dimethylaminoethoxy)phenyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the dimethylamino group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(2-(2-Dimethylaminoethoxy)phenyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(2-Methoxyethoxy)phenyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole
  • 1-(2-(2-Ethylaminoethoxy)phenyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole

Uniqueness

1-(2-(2-Dimethylaminoethoxy)phenyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole is unique due to its specific structural features, such as the presence of the dimethylaminoethoxy group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

CAS No.

114896-49-0

Molecular Formula

C21H25N3O

Molecular Weight

335.4 g/mol

IUPAC Name

N,N-dimethyl-2-[2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenoxy]ethanamine

InChI

InChI=1S/C21H25N3O/c1-24(2)13-14-25-19-10-6-4-8-17(19)20-21-16(11-12-22-20)15-7-3-5-9-18(15)23-21/h3-10,20,22-23H,11-14H2,1-2H3

InChI Key

IJPBDQKLNMYKGB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC=CC=C1C2C3=C(CCN2)C4=CC=CC=C4N3

Origin of Product

United States

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